Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate
Description
Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is a synthetic ester derivative featuring a benzoyl group substituted with chlorine and fluorine at the 3- and 4-positions of the aniline ring, respectively. The propanoate moiety is esterified with a pentyl chain, distinguishing it from analogs with shorter alkyl groups (e.g., ethyl or butyl). These compounds are hypothesized to function as agrochemicals, particularly fungicides, due to structural similarities with respiration inhibitors listed in patents .
Properties
IUPAC Name |
pentyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c1-3-4-8-13-27-21(26)15(2)24(17-11-12-19(23)18(22)14-17)20(25)16-9-6-5-7-10-16/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRRLRILJSLFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate typically involves the esterification of 2-(benzoyl-3-chloro-4-fluoroanilino)propanoic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the ethyl, butyl, and inferred pentyl esters:
Key Observations:
- Alkyl Chain Impact : Increasing alkyl chain length (ethyl → butyl → pentyl) correlates with higher molecular weight and lipophilicity (LogP), which may enhance membrane permeability but reduce aqueous solubility.
- Substituent Effects : The 3-chloro-4-fluoro substitution pattern on the benzoyl group is conserved across analogs, likely contributing to metabolic stability and target binding .
Fungicidal Activity
Compounds with propanoate esters and halogenated aromatic groups are frequently used as respiration inhibitors in fungicides. For example, the European Patent Application (2023) lists structurally related propanoate derivatives as inhibitors of mitochondrial complex III (e.g., fenpicoxamid, florylpicoxamid) . The ethyl and butyl analogs of the target compound may share this mechanism, with activity modulated by:
- Alkyl Chain Length : Longer chains (e.g., pentyl) may improve cuticular penetration in plants but reduce systemic mobility due to lower water solubility.
- Halogen Substituents : Chlorine and fluorine enhance electronegativity and resistance to enzymatic degradation, extending half-life in biological systems .
Hypothetical Performance Comparison
- Butyl/Pentyl Esters : Lower melting points (inferred) may favor emulsifiable concentrates or oil-based sprays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
